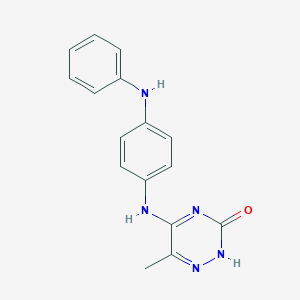![molecular formula C11H19N5O B254234 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MPEP selectively binds to the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor and prevents its activation by glutamate. The 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. The activation of this receptor has been implicated in the pathophysiology of various neurological disorders. By blocking the activation of 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one, MPEP modulates the glutamatergic system and restores the balance between excitatory and inhibitory neurotransmission.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the hippocampus, which are involved in synaptic plasticity and learning. Moreover, MPEP has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathophysiology of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments. It has a high selectivity for 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one and does not interact with other glutamate receptors. Moreover, MPEP has a good pharmacokinetic profile and can easily cross the blood-brain barrier. However, MPEP has some limitations for lab experiments. It has a relatively short half-life and requires frequent dosing. Moreover, MPEP has low solubility in water, which makes it difficult to administer.
Orientations Futures
There are several future directions for the study of MPEP. One possible direction is to investigate the potential therapeutic applications of MPEP in various neurological and psychiatric disorders. Another direction is to develop more potent and selective 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one antagonists that can overcome the limitations of MPEP. Moreover, future studies should focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of MPEP. Finally, the development of new administration routes and formulations of MPEP could improve its pharmacokinetic profile and increase its therapeutic potential.
Conclusion:
In conclusion, MPEP is a selective antagonist of the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor that has potential therapeutic applications in various neurological and psychiatric disorders. The synthesis of MPEP involves the reaction of 2-(1-piperidinyl) ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one. MPEP selectively binds to the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor and prevents its activation by glutamate. It has various biochemical and physiological effects, including increasing the levels of BDNF and CREB and reducing the levels of pro-inflammatory cytokines. MPEP has several advantages for lab experiments, but also has some limitations. Finally, future studies should focus on investigating the potential therapeutic applications of MPEP and developing more potent and selective 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one antagonists.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 2-(1-piperidinyl) ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure MPEP. The yield of this reaction is around 50%.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Moreover, MPEP has been found to be effective in treating various neurological disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease.
Propriétés
Nom du produit |
6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one |
|---|---|
Formule moléculaire |
C11H19N5O |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
6-methyl-5-(2-piperidin-1-ylethylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H19N5O/c1-9-10(13-11(17)15-14-9)12-5-8-16-6-3-2-4-7-16/h2-8H2,1H3,(H2,12,13,15,17) |
Clé InChI |
IZDVICWYEXEYCT-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCN2CCCCC2 |
SMILES canonique |
CC1=NNC(=O)N=C1NCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)



![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
![ethyl 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B254170.png)
![Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254171.png)
![Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)
![2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B254174.png)
![2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)
![7-(2-chlorophenyl)-2-(2-thienyl)-3H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-b][1,2,4]triazine-3,6,8(7H)-trione](/img/structure/B254176.png)